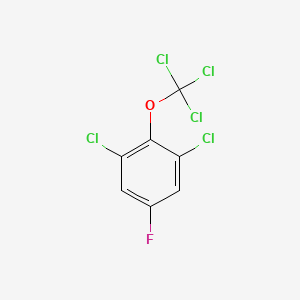
1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene
Overview
Description
1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene is a chemical compound with the CAS Number: 1417566-34-7 . It has a molecular weight of 298.35 . The IUPAC name for this compound is 2,6-dichloro-4-fluorophenyl trichloromethyl ether . It is also known as “Fluorodifen”, a chloroacetamide herbicide developed to control broadleaf weeds in crops such as corn, soybeans, cotton, and rice.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H2Cl5FO/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.35 . More specific physical and chemical properties such as melting point, boiling point, and density are not available from the search results.Scientific Research Applications
Mass-Analyzed-Threshold-Ionization Spectroscopy
1,3-Dichloro-2-fluoro-benzene, a related compound, has been studied using two-color resonant mass analyzed threshold ionization (MATI) spectroscopy. This technique aids in investigating the ionic properties of radical cations in their electronic ground state. These studies are critical in understanding the electronic structures and ionization energies of such compounds (Krüger et al., 2015).
Synthesis of Fluorodeoxy Pentofuranosides
Research includes the oxidation and reduction processes involving methyl 5-O-benzyl-3-deoxy-3-fluoro-α-d-pentofuranosides, leading to the formation of various fluorinated sugars. Such processes have implications in the synthesis of complex fluorinated organic molecules (Mikhailopulo et al., 1995).
Development of Soluble Fluoro-Polyimides
Fluorine-containing aromatic diamines, including those derived from 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene, have been utilized in synthesizing soluble fluoro-polyimides. These polymers are known for their excellent thermal stability, low moisture absorption, and hygrothermal stability, making them valuable in materials science (Xie et al., 2001).
Spectroscopic Studies
Vibrational and electronic absorption spectra of trisubstituted benzenes, including derivatives similar to 1,3-dichloro-5-fluoro-2-(trichloromethoxy)benzene, have been extensively studied. These studies contribute to our understanding of the spectroscopic properties of such compounds, useful in analytical chemistry (Green et al., 1971).
Solvent Dependent Reactions
The reaction of 1,2-epoxy-1-(p-nitrophenyl)cyclohexane with boron trifluoride–diethyl ether in different solvents like benzene and dichloromethane has been studied, showing significant solvent dependence. This research helps in understanding the reactivity and stability of fluorinated compounds under different conditions (Barili et al., 1974).
Fluorination of Aromatic Compounds
The fluorination process of aromatic compounds, such as 1,3-bis-(trifluoromethyl)benzene, has been explored. Understanding these reactions is crucial for the development of new fluorinated materials and pharmaceuticals (Parsons, 1972).
Safety And Hazards
properties
IUPAC Name |
1,3-dichloro-5-fluoro-2-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl5FO/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTACXODBXFDAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(Cl)(Cl)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl5FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




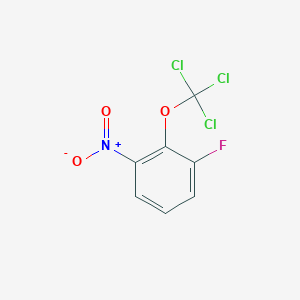
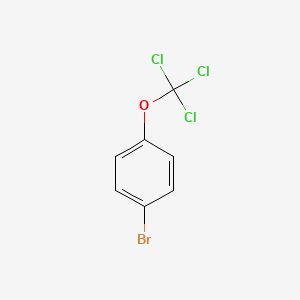
![3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene](/img/structure/B1402159.png)
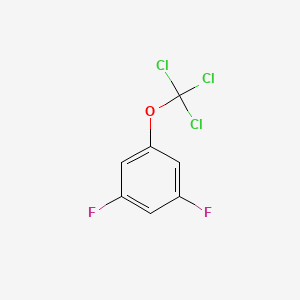
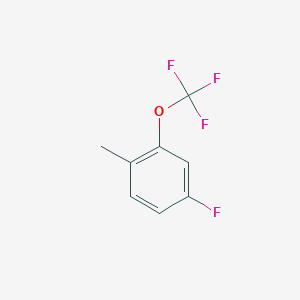
![1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene](/img/structure/B1402163.png)
![2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene](/img/structure/B1402166.png)
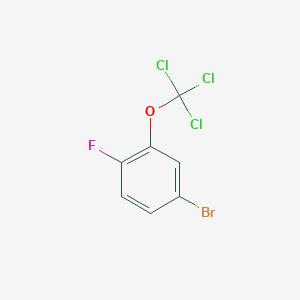
![1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene](/img/structure/B1402169.png)
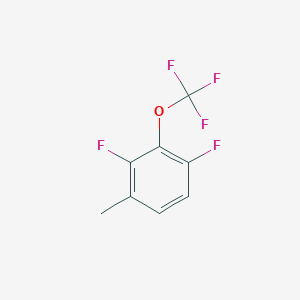
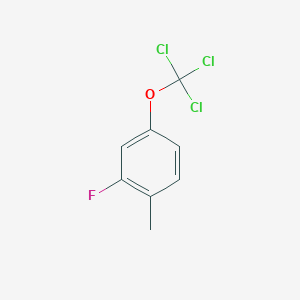
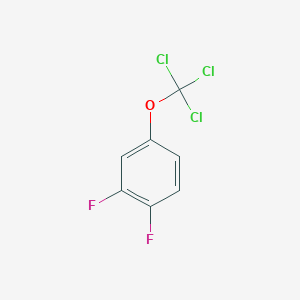
![4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene](/img/structure/B1402178.png)